
(3S)-1,1-Dimethoxy-3-nonanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-1,1-Dimethoxy-3-nonanol is an organic compound with the molecular formula C11H24O3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1,1-Dimethoxy-3-nonanol typically involves the reduction of a suitable precursor. One common method is the reduction of a ketone intermediate using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the use of biocatalysts or engineered microorganisms to catalyze the reduction process. This method offers advantages such as higher selectivity, milder reaction conditions, and reduced environmental impact.
化学反応の分析
Types of Reactions
(3S)-1,1-Dimethoxy-3-nonanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
(3S)-1,1-Dimethoxy-3-nonanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
作用機序
The mechanism by which (3S)-1,1-Dimethoxy-3-nonanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
(3R)-1,1-Dimethoxy-3-nonanol: The enantiomer of (3S)-1,1-Dimethoxy-3-nonanol, with similar chemical properties but different biological activities.
1,1-Dimethoxy-2-nonanol: A structural isomer with different physical and chemical properties.
1,1-Dimethoxy-3-decanol: A homologous compound with a longer carbon chain.
Uniqueness
This compound is unique due to its specific stereochemistry, which can lead to different interactions in biological systems compared to its enantiomer or structural isomers. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes.
特性
分子式 |
C11H24O3 |
|---|---|
分子量 |
204.31 g/mol |
IUPAC名 |
(3S)-1,1-dimethoxynonan-3-ol |
InChI |
InChI=1S/C11H24O3/c1-4-5-6-7-8-10(12)9-11(13-2)14-3/h10-12H,4-9H2,1-3H3/t10-/m0/s1 |
InChIキー |
GCXUFNVYAOVXOV-JTQLQIEISA-N |
異性体SMILES |
CCCCCC[C@@H](CC(OC)OC)O |
正規SMILES |
CCCCCCC(CC(OC)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


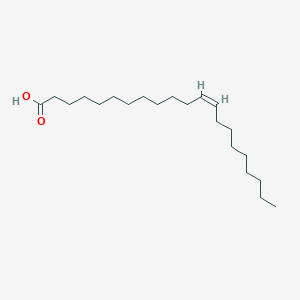
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B15290112.png)
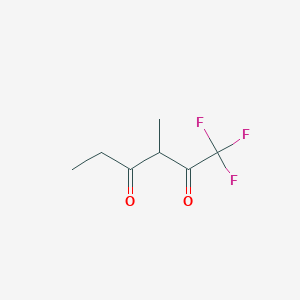
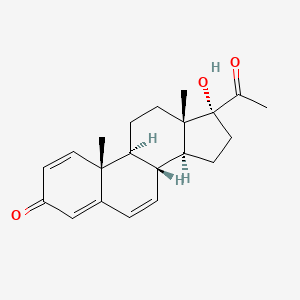
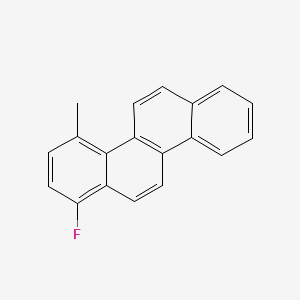
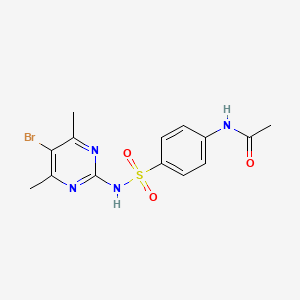

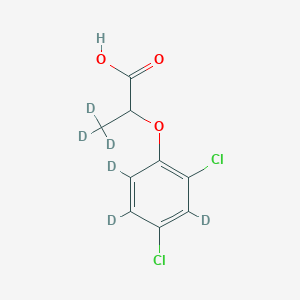
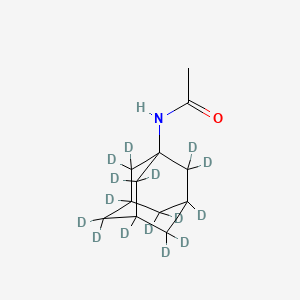
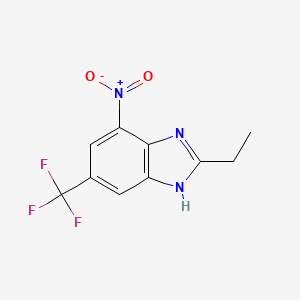

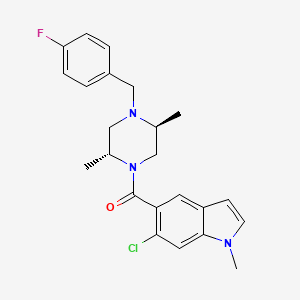
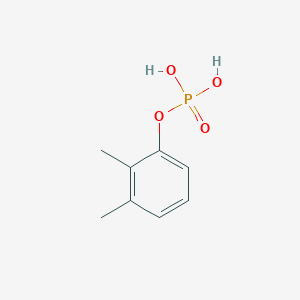
![Perfluorobicyclo[2.2.0]hexa-2,5-diene](/img/structure/B15290164.png)
